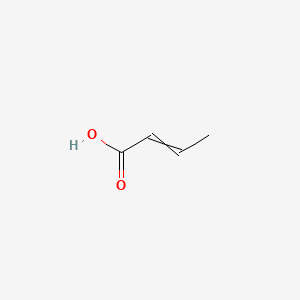

2-Butenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

113192-18-0 |

|---|---|

Molecular Formula |

C4H6O2 |

Molecular Weight |

86.09 g/mol |

IUPAC Name |

but-2-enoic acid |

InChI |

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6) |

InChI Key |

LDHQCZJRKDOVOX-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)O |

Related CAS |

26007-90-9 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 2-Butenoic Acid Biosynthesis in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butenoic acid, a C4 short-chain unsaturated fatty acid commonly known as crotonic acid, is a valuable platform chemical for the synthesis of various polymers, pharmaceuticals, and fine chemicals.[1] Traditionally derived from petroleum-based feedstocks, there is a growing interest in developing sustainable and environmentally friendly biotechnological routes for its production. Bacteria, with their diverse metabolic capabilities, offer promising avenues for the biosynthesis of this compound from renewable resources. This technical guide provides an in-depth overview of the core biosynthetic pathways for this compound in bacteria, with a focus on both natural and engineered routes. It includes a summary of quantitative data, detailed experimental protocols for key methodologies, and visualizations of the metabolic and experimental workflows.

Core Biosynthetic Pathways

Bacteria can produce this compound and its immediate precursor, crotonyl-CoA, through several metabolic routes. These can be broadly categorized into engineered pathways in well-characterized host organisms like Escherichia coli, and natural pathways found in various gut and soil bacteria.

Engineered Fatty Acid Biosynthesis Pathway in Escherichia coli

A highly successful strategy for this compound production involves redirecting the fatty acid biosynthesis (FAB) pathway in E. coli.[1][2] This pathway naturally produces butenoyl-acyl carrier protein (ACP), an intermediate that can be diverted to form this compound.

The key enzymatic steps are as follows:

-

Acetyl-CoA Carboxylase (AccABCD): Carboxylates acetyl-CoA to malonyl-CoA.

-

Malonyl-CoA:ACP Transacylase (FabD): Transfers the malonyl group from CoA to an acyl carrier protein (ACP).

-

β-Ketoacyl-ACP Synthase III (FabH): Condenses acetyl-CoA and malonyl-ACP to form acetoacetyl-ACP.

-

β-Ketoacyl-ACP Reductase (FabG): Reduces acetoacetyl-ACP to 3-hydroxybutyryl-ACP.

-

β-Hydroxyacyl-ACP Dehydrase (FabA): Dehydrates 3-hydroxybutyryl-ACP to form butenoyl-ACP.

-

Bacteroides thetaiotaomicron Thioesterase (bTE): A heterologously expressed thioesterase that specifically hydrolyzes the four-carbon acyl-ACP, butenoyl-ACP, to release free this compound.[1]

-

Enoyl-ACP Reductase (FabI): In the native pathway, this enzyme reduces butenoyl-ACP to butyryl-ACP, thus competing with the production of this compound.[1]

-

Acyl-CoA Synthetase (FadD): This enzyme can activate free fatty acids to their CoA derivatives, initiating their degradation through the β-oxidation pathway.[1]

Metabolic engineering strategies to enhance this compound production through this pathway include:

-

Overexpression of a specific thioesterase: Introducing a thioesterase like bTE from Bacteroides thetaiotaomicron is crucial to release this compound from its ACP-bound intermediate.[1]

-

Deletion of the fadD gene: Knocking out the fadD gene prevents the degradation of the produced this compound.[1][3]

-

Inhibition of enoyl-ACP reductase (FabI): Partially inhibiting FabI, for example with the chemical inhibitor triclosan, can increase the pool of butenoyl-ACP available for the thioesterase.[1][4]

Reversal of the β-Oxidation Pathway

Another engineered approach involves the reversal of the β-oxidation cycle.[2] This pathway has been successfully engineered in E. coli for the production of various alcohols and carboxylic acids, including this compound. The core of this strategy is to operate the enzymes of fatty acid degradation in their reverse, anabolic direction.

Natural Butyrate (B1204436) Biosynthesis Pathways

Several anaerobic bacteria naturally produce butyrate as a fermentation end-product. These pathways are relevant as they all converge at the key intermediate, crotonyl-CoA, which can theoretically be converted to this compound.[5][6][7] There are four primary pathways for butyrate synthesis:

-

Pyruvate Pathway: Two molecules of acetyl-CoA, derived from pyruvate, are condensed to form acetoacetyl-CoA, which is then converted to crotonyl-CoA.[5][7]

-

Glutarate Pathway: Glutarate is converted through a series of enzymatic steps to glutaconyl-CoA, which is then decarboxylated to yield crotonyl-CoA.[5][8]

-

4-Aminobutyrate Pathway: 4-aminobutyrate is converted to crotonyl-CoA via a series of reactions including deamination and dehydration.[5][7]

-

Lysine (B10760008) Pathway: The amino acid lysine is catabolized through a complex pathway that ultimately yields crotonyl-CoA.[5][6]

In these natural pathways, crotonyl-CoA is typically reduced to butyryl-CoA by butyryl-CoA dehydrogenase.[7] To produce this compound, this final reduction step would need to be bypassed, and a mechanism for the conversion of crotonyl-CoA to this compound, such as the action of a CoA-transferase or a thioesterase, would be required.[9]

Quantitative Data on this compound Production

The majority of quantitative data for this compound biosynthesis comes from studies on metabolically engineered E. coli. The following tables summarize some of the reported production titers.

| Table 1: this compound Production in Engineered E. coli Strains | |

| Strain / Genetic Modification | This compound Titer (mg/L) |

| E. coli expressing bTE | 0.07 - 11.4[1] |

| E. coli ΔfadD expressing bTE | 18.7[1] |

| E. coli ΔfadD expressing bTE + triclosan | 161.4[1] |

| Fed-batch fermentation of engineered strain | 4000[1] |

| Engineered reversal of β-oxidation | 171[2] |

| Table 2: Representative Enzyme Kinetic Parameters | |||

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) |

| Crotonyl-CoA Hydratase (Msed_0336) from M. sedula | Crotonyl-CoA | 0.08 | 130 |

| Crotonyl-CoA Hydratase (Msed_0384) from M. sedula | Crotonyl-CoA | 0.07 | 110 |

| (S)-3-Hydroxybutyryl-CoA Dehydrogenase (Msed_1423) from M. sedula | (S)-3-Hydroxybutyryl-CoA | 0.04 | 120 |

Data for M. sedula enzymes are provided as examples of the kinetics of enzymes involved in crotonyl-CoA metabolism.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Gene Knockout in E. coli using the Lambda Red Recombineering System

This protocol describes the deletion of the fadD gene, a common strategy to prevent the degradation of fatty acids.

Materials:

-

E. coli strain carrying the pKD46 plasmid (temperature-sensitive, expresses lambda red recombinase)

-

pKD3 or pKD4 plasmid (template for antibiotic resistance cassette)

-

Primers with homology to the flanking regions of fadD and the antibiotic resistance cassette

-

L-arabinose

-

Appropriate antibiotics

-

Electroporator and cuvettes

Procedure:

-

Prepare the knockout cassette: Amplify the antibiotic resistance gene from pKD3 (chloramphenicol) or pKD44 (kanamycin) using PCR with primers that have 5' extensions homologous to the regions immediately upstream and downstream of the fadD gene.

-

Prepare electrocompetent cells:

-

Inoculate 5 mL of LB medium with the E. coli strain containing pKD46 and the appropriate antibiotic. Grow overnight at 30°C.

-

Inoculate 50 mL of LB medium with the overnight culture and grow at 30°C to an OD600 of 0.1.

-

When the OD600 reaches 0.3-0.4, add L-arabinose to a final concentration of 10 mM to induce the expression of the lambda red recombinase. Continue to grow at 30°C for another 45-60 minutes.

-

Chill the culture on ice for 15-30 minutes.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet three times with ice-cold sterile 10% glycerol.

-

Resuspend the final pellet in a small volume of 10% glycerol.

-

-

Electroporation:

-

Add 50-100 ng of the purified PCR product (knockout cassette) to the electrocompetent cells.

-

Electroporate the mixture using standard settings (e.g., 2.5 kV, 25 μF, 200 Ω).

-

Immediately add 1 mL of SOC medium and recover the cells at 37°C for 1-2 hours.

-

-

Selection and verification:

-

Plate the recovered cells on LB agar (B569324) plates containing the appropriate antibiotic for the knockout cassette.

-

Incubate at 37°C overnight.

-

Verify the gene knockout in the resulting colonies by colony PCR using primers flanking the fadD gene and by sequencing.[10][11][12][13]

-

Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the extraction and quantification of this compound from bacterial culture supernatants.

Materials:

-

Bacterial culture supernatant

-

Internal standard (e.g., a stable isotope-labeled this compound or a structurally similar carboxylic acid)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Centrifuge the bacterial culture to pellet the cells.

-

Transfer a known volume of the supernatant to a clean glass tube.

-

Add a known amount of the internal standard.

-

-

Extraction:

-

Acidify the sample to pH < 2 with HCl.

-

Add an equal volume of ethyl acetate and vortex vigorously for 1-2 minutes.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper organic layer to a new tube.

-

Repeat the extraction with another volume of ethyl acetate and combine the organic layers.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

-

Derivatization:

-

Evaporate the solvent from the extract under a gentle stream of nitrogen.

-

Add the derivatization agent (e.g., BSTFA) to the dried extract and heat at 60-70°C for 30-60 minutes to convert the carboxylic acid to its more volatile silyl (B83357) ester.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use an appropriate GC column (e.g., a polar capillary column).

-

Set up a temperature gradient for the GC oven to separate the components.

-

Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode for detection and quantification.

-

-

Quantification:

-

Create a calibration curve by analyzing standards of known concentrations of this compound with the internal standard.

-

Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[14][15][16][17][18]

-

Regulatory Networks and Signaling Pathways

The biosynthesis of this compound, particularly through the engineered fatty acid biosynthesis pathway, is subject to the native regulatory networks of the host organism. In E. coli, the expression of genes involved in fatty acid metabolism is controlled by transcription factors such as FadR and FabR.[5][7][8][19][20]

-

FadR: This is a dual-function regulator. In the absence of long-chain acyl-CoAs, FadR represses the genes of the fatty acid degradation (fad) operon. Conversely, it activates the expression of some fatty acid biosynthesis genes, including fabA and fabB, and the fabHDG operon.[5][7][19][20]

-

FabR: This is a repressor that specifically controls the expression of unsaturated fatty acid biosynthesis genes, fabA and fabB.[8]

Understanding and engineering these regulatory networks can be a powerful strategy to further enhance the production of this compound by fine-tuning the expression of key biosynthetic genes and downregulating competing pathways.

Conclusion

The biosynthesis of this compound in bacteria is a rapidly advancing field, with significant progress made in the metabolic engineering of E. coli. By leveraging and redirecting the native fatty acid biosynthesis pathway, researchers have achieved substantial production titers. Furthermore, the elucidation of natural butyrate synthesis pathways provides a rich source of enzymes and metabolic modules that could be harnessed for novel biosynthetic routes to this compound. Future research will likely focus on optimizing enzyme kinetics, fine-tuning regulatory networks, and exploring alternative microbial hosts to further improve the efficiency and economic viability of bio-based this compound production. The detailed protocols and pathway information provided in this guide serve as a valuable resource for scientists and engineers working towards this goal.

References

- 1. Crotonyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 2. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutagenesis and Functional Selection Protocols for Directed Evolution of Proteins in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The FabR (YijC) transcription factor regulates unsaturated fatty acid biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mcmanuslab.ucsf.edu [mcmanuslab.ucsf.edu]

- 10. static.igem.org [static.igem.org]

- 11. static.igem.wiki [static.igem.wiki]

- 12. Using lambda red to knockout and knockin – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 13. blog.addgene.org [blog.addgene.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. lipidmaps.org [lipidmaps.org]

- 17. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Separation of 2-Butynoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. Transcription of the Escherichia coli Fatty Acid Synthesis Operon fabHDG Is Directly Activated by FadR and Inhibited by ppGpp - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transcription of the Escherichia coli Fatty Acid Synthesis Operon fabHDG Is Directly Activated by FadR and Inhibited by ppGpp [agris.fao.org]

The Natural Provenance of Crotonic Acid: A Technical Guide for Researchers

An In-depth Examination of the Natural Sources, Biosynthesis, and Quantification of Crotonic Acid

This technical guide provides a comprehensive overview of the natural occurrence of crotonic acid, a short-chain unsaturated carboxylic acid with diverse applications in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its natural sources, quantitative data, biosynthetic pathways, and methodologies for its extraction and analysis.

Natural Occurrence of Crotonic Acid

Crotonic acid, systematically known as (2E)-but-2-enoic acid, is found in various natural sources, including plants and microorganisms. Its presence in the natural world is of significant interest for its potential as a bioactive compound and a building block for chemical synthesis.

Plant Kingdom

Crotonic acid has been identified in several plant species, most notably in the seeds of Croton tiglium and Daucus carota (carrot).

-

Croton tiglium : The seeds of this plant, commonly known as purging croton, are a well-documented source of crotonic acid. The compound is present in the seed oil, although its name is based on an initial erroneous belief that it was a saponification product of this oil.

-

Daucus carota : Water extracts from the seeds of various carrot varieties, particularly the 'Perfekcja' cultivar, have been shown to contain crotonic acid. It is considered a bioactive factor in carrot seeds, exhibiting allelopathic and autotoxic properties that can inhibit the growth of other plant species.

Microbial World

Certain microorganisms are capable of producing crotonic acid, either naturally or through metabolic engineering.

-

Metabolically Engineered Yeast : The yeast Yarrowia lipolytica has been successfully engineered to produce crotonic acid. By introducing and overexpressing genes from the butanol-forming pathway of Clostridium beijerinckii and a thioesterase gene from Bacteroides thetaiotaomicron, researchers have demonstrated the microbial production of this acid.

-

Bacterial Degradation Product : Crotonic acid can be a degradation product of polyhydroxyalkanoates (PHAs), which are biopolymers produced by various bacteria, such as Cupriavidus necator.

Other Natural Sources

Crotonic acid is also a known metabolite in fatty acid degradation pathways and has been found in crude wood distillate.

Quantitative Data on Natural Occurrence

The concentration of crotonic acid in its natural sources can vary. The following table summarizes the available quantitative data.

| Natural Source | Part | Concentration | Reference |

| Croton tiglium | Seed Powder | 0.001 mg/g | [1] |

| Daucus carota (Carrot) | Seeds | High levels suggested, but specific quantitative data is not readily available in the reviewed literature. | [2][3] |

| Engineered Yarrowia lipolytica | Culture Broth | Up to 123.5 ± 6.8 mg/L |

Biosynthesis of Crotonic Acid in Plants

The precise biosynthetic pathway of crotonic acid in plants has not been fully elucidated. However, based on the general principles of fatty acid synthesis, a plausible pathway can be proposed. It is likely derived from the initial steps of the fatty acid synthase (FAS) complex, which operates in the plastids.

The synthesis would begin with the condensation of acetyl-CoA and malonyl-CoA to form a four-carbon intermediate. A subsequent desaturation step would introduce the double bond, leading to the formation of crotonyl-ACP, which is then hydrolyzed to release free crotonic acid.

Below is a diagram illustrating the proposed biosynthetic pathway of crotonic acid in plants.

References

An In-depth Technical Guide to the Stereoisomers of 2-Butenoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butenoic acid (C₄H₆O₂), a short-chain unsaturated carboxylic acid, is a fundamental molecule in organic synthesis and various industrial applications. Due to the restricted rotation around the carbon-carbon double bond, this compound exists as two distinct geometric stereoisomers: (E)-2-butenoic acid and (Z)-2-butenoic acid.[1][2] These isomers, while sharing the same molecular formula and connectivity, exhibit unique spatial arrangements that give rise to different physicochemical properties, reactivity, and biological activities.

The (E)-isomer is commonly known as crotonic acid , and the (Z)-isomer is referred to as isocrotonic acid .[3] Crotonic acid is the thermodynamically more stable of the two and is typically a solid at room temperature, whereas isocrotonic acid is a less stable oily liquid.[3][4][5] Understanding the distinct characteristics of these isomers is critical for their application in pharmaceuticals, polymers, coatings, and as intermediates in fine chemical synthesis.[6][7]

This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their physical and chemical properties, synthesis, and methods of characterization. It is designed to serve as a critical resource for professionals in research, development, and quality control.

Physicochemical Properties of this compound Stereoisomers

The structural differences between crotonic acid and isocrotonic acid lead to significant variations in their physical properties. The trans configuration of crotonic acid allows for more efficient crystal packing, resulting in a much higher melting point compared to the cis isomer.[3] The key quantitative properties are summarized in the table below for direct comparison.

| Property | (E)-2-Butenoic Acid (Crotonic Acid) | (Z)-2-Butenoic Acid (Isocrotonic Acid) |

| Systematic Name | (2E)-But-2-enoic acid[4] | (2Z)-2-Butenoic acid[5] |

| CAS Number | 107-93-7[4] | 503-64-0[8] |

| Molecular Formula | C₄H₆O₂[4] | C₄H₆O₂[5] |

| Molar Mass | 86.090 g·mol⁻¹[4] | 86.090 g·mol⁻¹[5] |

| Appearance | Colorless needles or white crystalline solid[3][4] | Oily, colorless liquid[3][5] |

| Melting Point | 70–73 °C[4] | 12.5–15 °C[5][9] |

| Boiling Point | 185–189 °C[4] | 169–172 °C (isomerizes to crotonic acid)[5][10] |

| Density | 1.02 g/cm³ (at 25 °C)[4] | 1.03 g/cm³ (at 20 °C)[5][8] |

| Acidity (pKa) | 4.69 - 4.82[4][11] | ~4.44[12] |

| Solubility in Water | 94 g/L (at 25 °C)[11] | Miscible[3] |

| Odor | Similar to butyric acid[4] | Similar to brown sugar[3][5] |

Synthesis, Separation, and Isomerization

Synthesis of Crotonic Acid (trans-isomer)

Crotonic acid is most commonly synthesized on an industrial scale through the oxidation of crotonaldehyde (B89634).[3]

-

Reaction: CH₃CH=CHCHO + ½ O₂ → CH₃CH=CHCOOH

-

Description: This process typically involves passing crotonaldehyde and air over a catalyst at elevated temperatures (20–45 °C).[3] A common laboratory preparation involves the Knoevenagel condensation of acetaldehyde (B116499) with malonic acid in the presence of a basic catalyst like pyridine.[8][11]

Synthesis of Isocrotonic Acid (cis-isomer)

The synthesis of the less stable cis-isomer requires specific methodologies to avoid isomerization to the trans-form.

-

From 2-Butynoic Acid: A common laboratory method is the partial hydrogenation of 2-butynoic acid (tetrolic acid) using a Lindlar catalyst (palladium poisoned with lead acetate (B1210297) or quinoline). This catalyst selectively facilitates syn-addition of hydrogen to the alkyne, yielding the cis-alkene.[8][13]

-

Favorskii Rearrangement: Isocrotonic acid can also be prepared from 1,3-dibromo-2-butanone (B1660675) via the Favorskii rearrangement.[5]

Isomerization

Isocrotonic acid is thermodynamically less stable than crotonic acid and will isomerize to the trans-form upon heating. This conversion is notable at temperatures of 140–180 °C and becomes rapid at its boiling point.[3][5]

Separation of Isomers

When a synthesis yields a mixture of cis and trans isomers, separation can be achieved using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an effective method for separating the two isomers.[14] The difference in polarity and shape between the cis and trans forms allows for differential retention on a C18 or similar nonpolar stationary phase.[14][15]

Experimental Protocols

Protocol for Synthesis of Crotonic Acid (from Acetaldehyde and Malonic Acid)

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid in pyridine.

-

Reaction: Slowly add acetaldehyde to the solution while stirring. The mixture is then heated to initiate the condensation and subsequent decarboxylation.

-

Workup: After the reaction is complete (monitored by TLC), the mixture is cooled and acidified with hydrochloric acid to precipitate the crude crotonic acid.

-

Purification: The crude product is collected by filtration and purified by recrystallization from hot water to yield colorless needles of crotonic acid.[11]

Protocol for Spectroscopic Characterization of Isomers

The unambiguous identification of each isomer relies on modern spectroscopic techniques.[16]

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy [1][16]

-

Sample Preparation: Dissolve 10-20 mg of the butenoic acid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (≥300 MHz).

-

Analysis:

-

¹H NMR: The key differentiating feature is the coupling constant (J) between the two vinylic protons. For crotonic acid (trans), the coupling constant is typically larger (J ≈ 15-18 Hz) compared to isocrotonic acid (cis), where J is smaller (≈ 10-12 Hz). The chemical shifts of the methyl and vinylic protons will also differ due to the different spatial relationship with the carboxylic acid group.

-

¹³C NMR: The chemical shifts of the vinylic carbons and the methyl carbon are diagnostic, reflecting the different steric and electronic environments in the cis and trans configurations.

-

4.2.2 Infrared (IR) Spectroscopy [1][16]

-

Sample Preparation: For solid crotonic acid, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk. For liquid isocrotonic acid, place a drop of the neat liquid between two NaCl or KBr salt plates to form a thin film.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Analysis:

-

Both isomers will show a strong C=O stretching vibration for the carboxylic acid around 1680-1725 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.

-

The C=C stretch appears around 1650 cm⁻¹.

-

The most diagnostic feature is the C-H out-of-plane bending vibration. Trans-alkenes (crotonic acid) show a strong, sharp absorption band around 960-980 cm⁻¹, which is absent or significantly weaker in cis-alkenes (isocrotonic acid).

-

4.2.3 Mass Spectrometry (MS) [1][16]

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via a gas chromatography (GC-MS) interface for separation and analysis.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: The mass spectra of both isomers are expected to be very similar, as they are stereoisomers. Both will exhibit a molecular ion peak (M⁺) at m/z = 86. Fragmentation patterns will also be nearly identical, making MS alone unsuitable for differentiation without prior chromatographic separation. Common fragments include m/z 69 ([M-OH]⁺) and 45 ([COOH]⁺).

Visualizations

Logical Relationship Diagram

Caption: Relationship between the geometric isomers of this compound.

Experimental Workflow Diagram

Caption: Workflow for synthesis, separation, and characterization.

Conclusion

The stereoisomers of this compound, crotonic acid (trans) and isocrotonic acid (cis), serve as a classic example of how geometric isomerism dictates molecular properties. The greater stability and higher melting point of crotonic acid are direct consequences of its trans configuration. While both isomers are valuable chemical building blocks, their synthesis and purification require distinct methodologies. The protocols for spectroscopic characterization, particularly using NMR and IR spectroscopy, provide definitive means to differentiate between these two compounds, which is an essential capability for quality control and research in drug development and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Butenoic acid - Wikipedia [en.wikipedia.org]

- 3. chemcess.com [chemcess.com]

- 4. Crotonic acid - Wikipedia [en.wikipedia.org]

- 5. Isocrotonic acid - Wikipedia [en.wikipedia.org]

- 6. Crotonic acid | 107-93-7 [chemicalbook.com]

- 7. Crotonic Acid: Characteristics, Applications and Excellent Q | Sinoright [sinoright.net]

- 8. Isocrotonic Acid [drugfuture.com]

- 9. cis-2-butenoic acid [stenutz.eu]

- 10. Isocrotonic acid | C4H6O2 | CID 643792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Crotonic Acid [drugfuture.com]

- 12. organic chemistry - Comparing acidic strength of crotonic and isocrotonic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. nbinno.com [nbinno.com]

- 14. This compound | SIELC Technologies [sielc.com]

- 15. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

A Comparative Analysis of the Stability of cis- and trans-2-Butenoic Acid Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the thermodynamic stability of cis-2-butenoic acid (isocrotonic acid) and trans-2-butenoic acid (crotonic acid). A thorough understanding of the energetic differences between these geometric isomers is crucial for applications in chemical synthesis, materials science, and drug development, where isomeric purity and stability can significantly impact reaction outcomes, material properties, and biological activity. This document summarizes key thermodynamic data, details the experimental and computational methodologies used to determine these properties, and provides a visual representation of the stability relationship.

Core Findings: Relative Stability

trans-2-Butenoic acid is the more thermodynamically stable isomer compared to cis-2-butenoic acid. This increased stability is primarily attributed to reduced steric hindrance in the trans configuration. In the cis isomer, the methyl and carboxyl groups are on the same side of the C=C double bond, leading to steric strain and a higher energy state. In contrast, the trans isomer places these bulky groups on opposite sides, minimizing steric repulsion and resulting in a lower overall energy.

Quantitative Thermodynamic Data

| Thermodynamic Property | cis-2-Butenoic Acid (Isocrotonic Acid) | trans-2-Butenoic Acid (Crotonic Acid) | Units | Reference |

| Standard Enthalpy of Formation (Gas, 298.15 K) | Value pending direct access to full NIST data | Value pending direct access to full NIST data | kJ/mol | NIST Chemistry WebBook |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | Value pending direct access to full NIST data | Value pending direct access to full NIST data | kJ/mol | NIST Chemistry WebBook |

| Heat of Combustion (Solid) | Not readily available | -1999.00 to -1990.80 | kJ/mol | --INVALID-LINK-- |

Experimental and Computational Protocols

The determination of the thermodynamic stability of cis- and trans-2-butenoic acid involves a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Bomb Calorimetry for Enthalpy of Combustion

This method is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

-

Apparatus : A high-pressure oxygen bomb calorimeter, a temperature-controlled water bath, a high-precision thermometer, a pellet press, and an ignition system.

-

Procedure :

-

A precisely weighed pellet (approximately 1 gram) of the butenoic acid isomer is placed in the sample holder within the bomb.

-

A fuse wire is connected to the electrodes, with the wire in contact with the sample.

-

A small, known amount of water (typically 1 mL) is added to the bomb to ensure that any water formed during combustion is in the liquid state.

-

The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

-

The bomb is submerged in a known volume of water in the calorimeter's insulated container.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electrical current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.

-

The heat of combustion of the butenoic acid isomer is calculated from the temperature change and the heat capacity of the calorimeter.

-

Corrections are made for the heat of formation of nitric acid (from any residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

-

2. Isomerization Equilibration for Gibbs Free Energy of Isomerization

This method involves establishing an equilibrium between the cis and trans isomers and measuring their relative concentrations to determine the equilibrium constant (Keq), from which the Gibbs free energy of isomerization (ΔG°_iso) can be calculated.

-

Apparatus : A reaction vessel suitable for heating, a method for temperature control, and an analytical instrument for quantifying the isomer ratio (e.g., Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy).

-

Procedure :

-

A sample of either pure cis- or trans-2-butenoic acid is placed in the reaction vessel.

-

The sample is heated to a specific temperature (e.g., 140-180 °C) in the presence of a catalyst (such as a strong acid or iodine) or under UV irradiation to facilitate isomerization.

-

The reaction is allowed to proceed until equilibrium is reached, which is determined by taking samples at different time points and analyzing the isomer ratio until it becomes constant.

-

The equilibrium mixture is rapidly cooled to quench the isomerization.

-

The relative concentrations of the cis and trans isomers in the equilibrium mixture are determined using GC or NMR.

-

The equilibrium constant (Keq) is calculated as the ratio of the concentration of the trans isomer to the concentration of the cis isomer.

-

The standard Gibbs free energy of isomerization is calculated using the equation: ΔG°_iso = -RT ln(Keq), where R is the ideal gas constant and T is the temperature in Kelvin.

-

Computational Protocol

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to predict the electronic structure and energy of molecules.

-

Software : A computational chemistry software package such as Gaussian, ORCA, or Spartan.

-

Procedure :

-

Structure Input : The 3D structures of cis- and trans-2-butenoic acid are built using a molecular modeling interface.

-

Geometry Optimization : The geometry of each isomer is optimized to find its lowest energy conformation. This is typically done using a functional such as B3LYP and a basis set like 6-31G(d).

-

Frequency Calculation : A frequency calculation is performed on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation : The electronic energies of the optimized structures are calculated.

-

Thermochemical Analysis : The standard enthalpy and Gibbs free energy of each isomer are calculated by adding the thermal corrections to the electronic energies. The relative stability is then determined by comparing these values.

-

Visualization of Stability Relationship

The following diagram illustrates the energy relationship between the cis and trans isomers of 2-butenoic acid.

Conclusion

The greater thermodynamic stability of trans-2-butenoic acid over its cis isomer is a well-established principle rooted in the minimization of steric strain. This energetic preference has significant practical implications in chemical synthesis, where reaction conditions can be tuned to favor the formation of the more stable trans product. For professionals in drug development, understanding the relative stabilities and potential for interconversion of such isomers is critical, as the specific geometry of a molecule can dictate its pharmacological activity and metabolic fate. The experimental and computational methods outlined in this guide provide the necessary tools for the precise quantification of these stability differences, enabling informed decisions in research and development.

Reactivity of the Vinyl Group in 2-Butenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the vinyl group in 2-butenoic acid, also known as crotonic acid. The presence of a carbon-carbon double bond in conjugation with a carboxylic acid functional group imparts a unique and diverse reactivity profile to this molecule, making it a valuable building block in organic synthesis. This document details the key reactions involving the vinyl moiety, including addition reactions, cycloadditions, and polymerization, with a focus on providing quantitative data where available, detailed experimental protocols for seminal reactions, and visual representations of reaction mechanisms and workflows.

Introduction to the Reactivity of this compound

This compound (crotonic acid) is an α,β-unsaturated carboxylic acid. The electronic interplay between the electron-withdrawing carboxylic acid group and the π-system of the alkene polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This conjugated system is central to its reactivity, influencing the regioselectivity and stereoselectivity of various transformations. The vinyl group of this compound readily participates in a variety of reactions, making it a versatile synthon in the preparation of a wide range of chemical entities relevant to the pharmaceutical and materials science industries.

Key Reactions of the Vinyl Group

The reactivity of the vinyl group in this compound can be broadly categorized into three main types: addition reactions, cycloaddition reactions, and polymerization.

Addition Reactions

Addition reactions to the carbon-carbon double bond are a cornerstone of the chemistry of this compound. These can be initiated by either electrophiles or nucleophiles, with the regiochemical outcome being highly dependent on the nature of the reagent and the reaction conditions.

The most characteristic reaction of the vinyl group in α,β-unsaturated carbonyl compounds is the conjugate or Michael addition.[1][2] Nucleophiles add to the electrophilic β-carbon of the double bond. A wide range of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can participate in this reaction.[1][2][3] The reaction is typically thermodynamically controlled.[4]

Mechanism of Michael Addition:

The mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-addition product.[2]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Poly(vinyl acetate-co-crotonic acid) from bio-based crotonic acid: synthesis, characterization and carbon footprint evaluation - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

The Genesis of a Molecule: An In-depth Technical Guide to the Historical Discovery and Early Studies of Crotonic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the historical origins and foundational research of crotonic acid, a molecule of significant interest in organic synthesis and various industrial applications. From its initial discovery in the mid-19th century, born from a chemical misinterpretation, to the pioneering studies that elucidated its structure and reactivity, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences. The guide meticulously outlines the key milestones in the early history of crotonic acid, details the seminal experimental protocols for its synthesis, presents its fundamental physicochemical properties in a structured format, and visually represents the early synthetic pathways through logical diagrams. This exploration of the historical context of crotonic acid offers valuable insights into the evolution of organic chemistry and provides a solid foundation for contemporary research and development endeavors.

Historical Discovery and Nomenclature

The journey of crotonic acid begins in 1840 with the French chemist Auguste Laurent. During his investigations into the oxidation products of crotonaldehyde, he isolated a new crystalline acid.[1] Initially, it was erroneously believed that this acid was a saponification product of croton oil, leading to the name "crotonic acid." This nomenclature has persisted, despite the later understanding that the acid is not a primary constituent of croton oil. The trans isomer of crotonic acid is, however, found in the oil.[1]

The early period of its study was also marked by the need to distinguish it from its cis-isomer, isocrotonic acid. The structural differences and the conditions for isomerization were key areas of investigation for early organic chemists, contributing to the nascent field of stereochemistry.

Physicochemical Properties of Crotonic Acid

Early researchers meticulously characterized the physical and chemical properties of crotonic acid. These foundational data were crucial for its identification, purification, and subsequent use in synthesis. The following table summarizes the key quantitative data gathered from these early studies.

| Property | Value |

| Molecular Formula | C₄H₆O₂ |

| Molecular Weight | 86.09 g/mol |

| Appearance | White to yellowish crystalline solid |

| Melting Point | 72 °C |

| Boiling Point | 189 °C |

| Solubility in Water | 94 g/L at 25 °C |

| Density | 1.018 g/cm³ at 15 °C |

| Vapor Density | 2.97 (air = 1) |

| Vapor Pressure | 24 Pa at 20 °C |

| LogP (Octanol/Water) | 0.72 |

This table compiles data from various early chemical literature sources.

Early Synthetic Methods and Experimental Protocols

The quest to synthesize crotonic acid in the laboratory, independent of its natural sources, led to the development of several key methods in the 19th century. These early protocols not only provided access to the compound for further study but also advanced the broader field of organic synthesis.

Oxidation of Crotonaldehyde

The most direct and historically significant method for preparing crotonic acid is the oxidation of crotonaldehyde. This method mirrors the reaction that led to its initial discovery.

Experimental Protocol:

-

Reactants: Crotonaldehyde, Oxidizing Agent (e.g., air, oxygen, potassium permanganate).

-

Procedure: A stream of air or oxygen is passed through crotonaldehyde, often in the presence of a catalyst, to facilitate the oxidation of the aldehyde group to a carboxylic acid. Alternatively, a solution of potassium permanganate (B83412) can be used as the oxidant.

-

Work-up: The resulting mixture is then purified, typically by distillation and subsequent crystallization, to isolate the crotonic acid.

Komnenos's Synthesis from Acetaldehyde (B116499) and Malonic Acid (1883)

In 1883, T. Komnenos developed a method for synthesizing crotonic acid by the condensation of acetaldehyde with malonic acid.

Experimental Protocol:

-

Reactants: Acetaldehyde, Malonic Acid, Dehydrating Agent (e.g., acetic anhydride).

-

Procedure: Acetaldehyde and malonic acid are heated together in the presence of a dehydrating agent like acetic anhydride (B1165640). The reaction proceeds through a condensation mechanism, followed by decarboxylation to yield crotonic acid.

-

Work-up: The crotonic acid is isolated from the reaction mixture through extraction and purified by crystallization.

Homolka's Synthesis from Pyruvic Acid (1885)

B. Homolka reported a synthesis of crotonic acid from pyruvic acid in 1885.

Experimental Protocol:

-

Reactants: Pyruvic Acid, Acetic Anhydride, Sodium Acetate.

-

Procedure: Pyruvic acid is heated with an excess of acetic anhydride and sodium acetate. This reaction involves a condensation and subsequent rearrangement to form crotonic acid.

-

Work-up: The product is isolated by distillation and purified by recrystallization.

Synthesis from Allyl Cyanide

Another early method involved the hydrolysis of allyl cyanide.

Experimental Protocol:

-

Reactants: Allyl Cyanide, Strong Base (e.g., potassium hydroxide).

-

Procedure: Allyl cyanide is boiled with a strong aqueous base. The nitrile group is hydrolyzed to a carboxylate, which upon acidification, yields crotonic acid.

Distillation of β-Hydroxybutyric Acid

The dehydration of β-hydroxybutyric acid through distillation was also an early route to crotonic acid.

Experimental Protocol:

-

Reactant: β-Hydroxybutyric Acid.

-

Procedure: β-Hydroxybutyric acid is carefully distilled. The heat induces dehydration, leading to the formation of crotonic acid.

-

Work-up: The distillate is collected and can be further purified if necessary.

Early Studies on Chemical Reactivity

The unsaturated nature of crotonic acid made it a subject of great interest for early chemists studying addition reactions and the influence of the carboxyl group on the double bond. Key early findings on its reactivity include:

-

Reduction: Crotonic acid can be reduced to butyric acid.

-

Halogenation: It readily undergoes addition reactions with halogens such as bromine and chlorine across the double bond.

-

Hydrohalogenation: The addition of hydrogen halides, like hydrogen bromide, was also investigated.

-

Oxidation: Strong oxidizing agents were found to cleave the double bond or form diols.

Visualizing Early Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical synthesis methods for crotonic acid.

Caption: A diagram illustrating the historical discovery and key early synthetic routes to crotonic acid.

Conclusion

The early history of crotonic acid is a compelling narrative of discovery, misconception, and the systematic development of synthetic organic chemistry. The foundational work of Laurent, Komnenos, Homolka, and others not only provided the scientific community with a deeper understanding of this versatile molecule but also laid the groundwork for the sophisticated synthetic methodologies used today. For contemporary researchers, an appreciation of this historical context can inspire new approaches to synthesis and application, grounded in the fundamental principles established by these pioneers.

References

An In-depth Technical Guide to 2-Butenoic Acid Metabolism in Microbial Environments

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butenoic acid, also known as crotonic acid, is a C4 short-chain unsaturated fatty acid that plays a significant role in various microbial metabolic pathways. Its metabolism is integral to the carbon cycle and has implications for microbial bioenergetics, interspecies interactions, and host-microbe relationships. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism in diverse microbial environments, including soil and the gut microbiome. It details the key metabolic pathways, presents quantitative data on metabolic processes, outlines experimental protocols for studying this metabolism, and provides visual representations of the core concepts.

Introduction

This compound is a key intermediate in the metabolism of fatty acids and certain amino acids in microorganisms.[1][2] It exists as two geometric isomers, cis (isocrotonic acid) and trans (crotonic acid), with the trans-isomer being more common in biological systems.[3] Microbes utilize this compound as a carbon and energy source through various metabolic routes.[1] Understanding these pathways is crucial for applications in metabolic engineering, drug development targeting microbial pathogens, and comprehending the complex dynamics of microbial communities.

This guide will delve into the aerobic and anaerobic degradation pathways of this compound, its role in specific microbial niches, and the methodologies employed to investigate its metabolic fate.

Metabolic Pathways of this compound

Microbial metabolism of this compound primarily proceeds through its activated form, crotonyl-CoA. The conversion of this compound to crotonyl-CoA is typically catalyzed by an acyl-CoA synthetase. From crotonyl-CoA, the metabolic pathways diverge depending on the microbial species and the environmental conditions, particularly the availability of oxygen.

Aerobic Degradation

Under aerobic conditions, the degradation of crotonyl-CoA generally follows the β-oxidation pathway, leading to the production of acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for complete oxidation.

The key enzymatic steps are:

-

Hydration: Crotonyl-CoA is hydrated to form 3-hydroxybutyryl-CoA, a reaction catalyzed by enoyl-CoA hydratase (also known as crotonase).

-

Dehydrogenation: 3-hydroxybutyryl-CoA is then oxidized to acetoacetyl-CoA by 3-hydroxyacyl-CoA dehydrogenase .

-

Thiolysis: Finally, acetoacetyl-CoA is cleaved by thiolase into two molecules of acetyl-CoA.[4]

Anaerobic Degradation

In anaerobic environments, the metabolism of this compound is more diverse and often involves syntrophic interactions between different microbial species.[5]

Some anaerobic bacteria, like Syntrophus aciditrophicus, can ferment crotonate in pure culture.[5] In this process, one molecule of crotonate is oxidized to two molecules of acetate, while another molecule is reduced to butyrate (B1204436) to regenerate the reducing equivalents. The reductive branch of this pathway can be more complex, involving chain elongation and reversed β-oxidation-like steps, ultimately yielding products like cyclohexane (B81311) carboxylate.[5][6]

In many anaerobic environments, the degradation of this compound is a syntrophic process where fermenting bacteria cooperate with methanogenic archaea. The fermenting bacteria oxidize crotonate to acetate, H₂, and CO₂, and the methanogens consume these products to produce methane, keeping the partial pressure of H₂ low and thus making the oxidation of crotonate thermodynamically favorable.

Role in Specific Microbial Environments

In soil, diverse microorganisms participate in the degradation of organic matter, including fatty acids like this compound.[7] The metabolic pathways are influenced by soil conditions such as oxygen availability, pH, and the presence of other nutrients.[8] Aerobic degradation via β-oxidation is a common route in well-aerated soils. In anaerobic soil pockets, fermentative and syntrophic degradation pathways are likely to occur.

The gut microbiota produces short-chain fatty acids (SCFAs) through the fermentation of dietary fibers.[9] While acetate, propionate, and butyrate are the most abundant SCFAs, crotonate can also be an intermediate.[10] The metabolism of crotonate in the gut can influence the overall SCFA pool and has been linked to post-translational modifications of host proteins, such as histone crotonylation, which can regulate gene expression.[11] The conversion of crotonate to butyrate by some gut microbes is a significant aspect of this metabolism.

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data related to the microbial metabolism of this compound, including production titers in engineered organisms and enzyme kinetics.

Table 1: Production of Butenoic Acid in Engineered E. coli [12]

| Strain | Key Genetic Modifications/Conditions | Titer (mg/L) |

| Multiple strains | Heterologous expression of Bacteroides thetaiotaomicron thioesterase (bTE) | 0.07 - 11.4 |

| XP-2 (BL21-ΔfadD/pET28a-bTE) | fadD deletion, bTE expression | 18.7 |

| XP-2 with triclosan | fadD deletion, bTE expression, partial inhibition of FabI | 161.4 |

| XP-2 in fed-batch fermentation | fadD deletion, bTE expression, partial inhibition of FabI, fed-batch culture | 4,000 |

Table 2: Kinetic Parameters of Enzymes from Pseudomonas aeruginosa Involved in Related Metabolism [13]

| Enzyme | Substrate | Apparent Km / K0.5 (µM) |

| 3-Methylcrotonyl-CoA Carboxylase (MCCase) | 3-Methylcrotonyl-CoA | 9.8 |

| ATP | 13 | |

| Bicarbonate | 0.8 | |

| Geranyl-CoA Carboxylase (GCCase) | Geranyl-CoA | 8.8 |

| 3-Methylcrotonyl-CoA | 14 | |

| ATP | 10 | |

| Bicarbonate | 1.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism.

Microbial Culture and Metabolite Extraction

Objective: To cultivate microorganisms with this compound as a carbon source and extract metabolites for analysis.

Protocol:

-

Media Preparation: Prepare a minimal salt medium with this compound (crotonic acid) as the sole carbon source at a final concentration of 10-20 mM. The pH of the medium should be adjusted to the optimal range for the specific microorganism.

-

Inoculation and Incubation: Inoculate the medium with the microbial strain of interest. For aerobic cultures, incubate in a shaker at the optimal temperature. For anaerobic cultures, use anaerobic chambers or sealed vials with an oxygen-free headspace.[14]

-

Sample Collection: Collect culture samples at different time points to monitor growth (e.g., by measuring optical density at 600 nm) and metabolite concentrations.

-

Metabolite Extraction:

-

Centrifuge the culture sample to separate the cells from the supernatant.

-

For extracellular metabolites, the supernatant can be directly analyzed or further processed.

-

For intracellular metabolites, the cell pellet needs to be lysed (e.g., by sonication or bead beating) and extracted with a suitable solvent (e.g., methanol/chloroform/water mixture).

-

Quantification of this compound by GC-MS

Objective: To quantify the concentration of this compound in microbial culture samples.

Protocol:

-

Sample Preparation and Derivatization:

-

To 1 mL of culture supernatant or cell extract, add an internal standard (e.g., a stable isotope-labeled version of this compound).

-

Acidify the sample to a pH below 2 with HCl.[15]

-

Extract the fatty acids with an organic solvent like diethyl ether or ethyl acetate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatize the dried extract to make the fatty acids volatile for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester.[16]

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum.

-

Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.[15][17]

-

Enzyme Assays

Objective: To measure the activity of key enzymes in the this compound metabolic pathway.

Principle: The hydration of crotonyl-CoA to 3-hydroxybutyryl-CoA is monitored by the decrease in absorbance at 263 nm due to the disappearance of the double bond in crotonyl-CoA.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.8-9.0).

-

Crotonyl-CoA (substrate).

-

Cell-free extract or purified enzyme.

-

-

Assay:

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance at 263 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of crotonyl-CoA.

-

Principle: The reduction of crotonyl-CoA to butyryl-CoA is coupled to the oxidation of NADH or NADPH, which can be monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5).

-

Dithiothreitol (DTT).

-

NADH or NADPH.

-

Crotonyl-CoA (substrate).

-

Cell-free extract or purified enzyme.

-

-

Assay:

-

Initiate the reaction by adding crotonyl-CoA.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NAD(P)H.

-

Visualizations of Pathways and Workflows

Metabolic Pathways

Caption: Aerobic degradation pathway of this compound.

Caption: Anaerobic fermentation of crotonate.

Experimental Workflow

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The microbial metabolism of this compound is a multifaceted process with significant implications for microbial ecology, biotechnology, and human health. The pathways for its degradation are well-conserved in some respects (e.g., aerobic β-oxidation) yet remarkably diverse in others (e.g., anaerobic fermentation and syntrophy). The methodologies outlined in this guide provide a robust framework for researchers to investigate these pathways further. Future research in this area will likely focus on elucidating the regulatory networks that control this compound metabolism, exploring the full extent of its role in complex microbial communities, and harnessing these metabolic capabilities for biotechnological applications, such as the production of biofuels and specialty chemicals.

References

- 1. Crotonyl-CoA - Wikipedia [en.wikipedia.org]

- 2. Showing Compound this compound (FDB003282) - FooDB [foodb.ca]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Understanding Soil Microbes and Nutrient Recycling | Ohioline [ohioline.osu.edu]

- 8. Role of Soil Microbiota Enzymes in Soil Health and Activity Changes Depending on Climate Change and the Type of Soil Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase, a carboxylating enoyl-thioester reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Substrate specificity of the 3-methylcrotonyl coenzyme A (CoA) and geranyl-CoA carboxylases from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rnasinc.com [rnasinc.com]

- 15. benchchem.com [benchchem.com]

- 16. commons.emich.edu [commons.emich.edu]

- 17. researchgate.net [researchgate.net]

- 18. Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]

- 20. journals.asm.org [journals.asm.org]

Isocrotonic Acid: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of isocrotonic acid, scientifically known as (Z)-2-butenoic acid. The information is curated to support research, development, and application activities within the scientific community. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.

Core Physical Properties

Isocrotonic acid is the cis isomer of crotonic acid.[1] It is a liquid at room temperature, often described as an oil with an odor reminiscent of brown sugar.[1][2] The following tables summarize its key physical characteristics based on available experimental data.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₂ | [1][3][4][5] |

| Molecular Weight | 86.09 g/mol | [1][3][4][5] |

| CAS Number | 503-64-0 | [1][3][4] |

| Appearance | Liquid | [3][5] |

| Density | 1.03 g/cm³[1], 1.0267 g/cm³ (at 20°C)[5][6], 1.027 g/cm³ (at 20°C)[7] | [1][5][6][7] |

Table 2: Thermodynamic Properties

| Property | Value | Source(s) |

| Melting Point | 12.5–14 °C[1], 14.6 °C[3], 15 °C[5][7][8] | [1][3][5][7][8] |

| Boiling Point | 168 to 169 °C (at 760 mmHg)[1][3][5], 171.9 °C[1][2], 172 °C[8] | [1][2][3][5][8] |

| Flash Point | 81.6 °C | [7] |

| Vapor Pressure | 24 Pa (at 20 °C) | [7] |

| Vapor Density | 2.97 (air=1) | [7] |

Table 3: Solubility and Acidity

| Property | Value | Source(s) |

| Water Solubility | 1000 mg/mL (at 20 °C)[3][7], 101 g/L (predicted)[9] | [3][7][9] |

| pKa | 4.68 ± 0.25 (Predicted)[6], 4.9 (Predicted)[9][10][11] | [6][9][10][11] |

| LogP (Octanol/Water) | 0.72[8], 0.64710[7], 0.658 (estimated)[12] | [7][8][12] |

Table 4: Optical and Spectral Properties

| Property | Value | Source(s) |

| Refractive Index | 1.4483 (at 14°C)[5][6], 1.4450 (at 20°C)[5][6], 1.446[8], 1.448[7] | [5][6][7][8] |

| UV max (in 95% ethanol) | 205.5 nm (ε = 13500) | [5] |

Isomerism and Stability

Isocrotonic acid is the cis isomer of but-2-enoic acid, with crotonic acid being the corresponding trans isomer.[1] It is important to note that upon heating to its boiling point of 171.9 °C, isocrotonic acid converts to the more stable crotonic acid.[1][2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively detailed in the cited literature. Standard analytical methods such as differential scanning calorimetry for melting point determination, ebulliometry for boiling point determination, and potentiometric titration for pKa measurement are conventionally employed. For precise and reproducible measurements, it is recommended that researchers consult established methodologies and standard operating procedures from reputable sources such as the OECD Guidelines for the Testing of Chemicals or other relevant pharmacopeial standards.

Signaling Pathways and Logical Relationships

Currently, there is a lack of available scientific literature detailing specific signaling pathways or complex biological logical relationships in which isocrotonic acid is a primary effector. Therefore, a graphical representation of such pathways cannot be provided at this time. Research into the biological activities of isocrotonic acid may elucidate these relationships in the future.

To represent the isomeric relationship between isocrotonic acid and crotonic acid, a simple logical diagram is provided below.

References

- 1. Isocrotonic acid - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. Isocrotonic acid | C4H6O2 | CID 643792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isocrotonic acid [webbook.nist.gov]

- 5. Isocrotonic Acid [drugfuture.com]

- 6. isocrotonic acid CAS#: 503-64-0 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. isocrotonic acid [stenutz.eu]

- 9. Showing Compound Isocrotonic acid (FDB012845) - FooDB [foodb.ca]

- 10. organic chemistry - Comparing acidic strength of crotonic and isocrotonic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. guidechem.com [guidechem.com]

- 12. (Z)-2-butenoic acid, 503-64-0 [thegoodscentscompany.com]

The Emerging Role of Crotonic Acid in Plant Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonic acid, a short-chain unsaturated carboxylic acid, is emerging as a significant signaling molecule in the plant kingdom. Historically recognized for its allelopathic properties and as a plant growth inhibitor, recent research has unveiled its more nuanced role as a key regulator of gene expression through the epigenetic modification of histones. This technical guide provides an in-depth exploration of the signaling pathways modulated by crotonic acid, with a particular focus on histone crotonylation. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Crotonic acid ((E)-2-butenoic acid) is a naturally occurring compound found in various plants, including those of the Croton and Daucus genera[1][2]. Its presence in the environment has long been associated with allelopathy, the chemical inhibition of one plant by another[1]. Water extracts from carrot seeds containing crotonic acid have been shown to inhibit the growth of various plant species in a dose-dependent manner[3]. Beyond its role as an external signaling molecule in plant-plant interactions, crotonic acid has a crucial intracellular function as a precursor to crotonyl-CoA. This molecule serves as the donor for histone lysine (B10760008) crotonylation (Kcr), a recently discovered post-translational modification (PTM) that plays a vital role in regulating gene expression[4][5]. This guide delves into the molecular mechanisms underlying crotonic acid's influence on plant signaling pathways.

Crotonic Acid-Mediated Signaling Pathways

The signaling roles of crotonic acid in plants can be broadly categorized into two interconnected pathways: its external role in allelopathy and its internal role in epigenetic regulation via histone crotonylation.

Allelopathic Signaling

Crotonic acid released into the soil by donor plants can act as an allelochemical, influencing the growth and development of neighboring plants[1][6]. The precise signaling cascade initiated upon perception of external crotonic acid by a target plant is an active area of research. However, the observed physiological effects, such as root growth inhibition, suggest the involvement of pathways that regulate cell division and elongation. It is hypothesized that external crotonic acid may interfere with the hormonal balance of the receiving plant, potentially impacting auxin and cytokinin signaling, which are key regulators of root development[7].

Diagram: Hypothesized Allelopathic Signaling of Crotonic Acid

Caption: Hypothesized signaling pathway of crotonic acid in allelopathy.

Histone Crotonylation Signaling Pathway

The most well-characterized signaling role of crotonic acid is as a precursor for histone crotonylation, a dynamic epigenetic mark associated with active gene transcription[4][8][9].

Metabolic Activation: Exogenously supplied or endogenously produced crotonic acid is converted to crotonyl-CoA within the cell. This conversion is a critical step linking cellular metabolism to epigenetic regulation[4].

The "Writers," "Erasers," and "Readers" of Histone Crotonylation:

-

Writers (Histone Crotonyltransferases - HCTs): These enzymes catalyze the transfer of the crotonyl group from crotonyl-CoA to the ε-amino group of lysine residues on histone tails. The histone acetyltransferase p300/CBP has been identified as a major writer of histone crotonylation[5][10].

-

Erasers (Histone Decrotonylases - HDCRs): This opposing activity is carried out by histone deacetylases (HDACs), including sirtuins (SIRTs), which remove the crotonyl marks[5].

-

Readers: These are proteins that specifically recognize and bind to crotonylated histones, translating the epigenetic mark into downstream cellular events. Proteins containing a YEATS domain, such as Taf14, have been identified as readers of histone crotonylation[8][11][12].

Downstream Effects: The binding of reader proteins to crotonylated histones can recruit transcriptional machinery, leading to the activation of gene expression[13]. Histone crotonylation is often found at the transcriptional start sites (TSSs) and enhancer regions of actively transcribed genes[9].

Diagram: Histone Crotonylation Signaling Pathway

Caption: The central role of histone crotonylation in gene regulation.

Quantitative Data on Crotonic Acid Effects

While research is ongoing, several studies have provided quantitative data on the effects of crotonic acid on plants.

Table 1: Inhibitory Effects of Crotonic Acid on Plant Growth

| Plant Species | Parameter Measured | Crotonic Acid Concentration | Observed Effect | Reference |

| Cress (Lepidium sativum) | Root Elongation | Dose-dependent | Inhibition | [3] |

| Cucumber (Cucumis sativus) | Root Elongation | Dose-dependent | Inhibition | [3] |

| Onion (Allium cepa) | Root Elongation | Dose-dependent | Inhibition | [3] |

| Carrot (Daucus carota) | Root Elongation | Dose-dependent | Inhibition | [3] |

Table 2: Effects of Crotonic Acid on Histone Crotonylation and Gene Expression

| Cell/Organism | Treatment | Histone Mark | Target Genes | Effect on Gene Expression | Reference |

| Yeast | Exogenous Crotonic Acid | H3K9cr | Pro-growth genes | Repression | [8] |

| HeLa S3 cells | Exogenous Crotonate | H3K18cr | Not specified | Increased histone crotonylation | [4] |

| Neural Stem Cells | Exogenous Crotonate | Histone Kcr | Bivalent promoter genes | Activation | [13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of crotonic acid's role in plant signaling. Below are outlines for key experiments.

Protocol for Assessing Allelopathic Effects of Crotonic Acid

-

Preparation of Crotonic Acid Solutions: Prepare a stock solution of crotonic acid in a suitable solvent (e.g., ethanol) and then make serial dilutions in distilled water or a plant growth medium to achieve the desired final concentrations. A solvent control should be included in all experiments.

-

Seed Germination and Seedling Growth Assays:

-

Sterilize seeds of the target plant species.

-

Place seeds on filter paper in petri dishes moistened with the different concentrations of crotonic acid solution or control solutions.

-

Incubate in a controlled environment (temperature, light/dark cycle).

-

Measure germination rate, root length, and shoot length at specified time points.

-

-

Data Analysis: Analyze the data for statistically significant differences between treatments using appropriate statistical tests (e.g., ANOVA).

Diagram: Experimental Workflow for Allelopathy Assay

Caption: Workflow for assessing the allelopathic effects of crotonic acid.

Protocol for Analysis of Histone Crotonylation in Plants

This protocol provides a general workflow for histone extraction and analysis by mass spectrometry.

-

Plant Treatment: Grow plants (e.g., Arabidopsis thaliana) in a controlled environment and treat with crotonic acid or a control solution for a specified duration.

-

Nuclear Isolation and Histone Extraction:

-

Harvest plant tissue and grind to a fine powder in liquid nitrogen.

-

Isolate nuclei using a sucrose (B13894) gradient or other appropriate method.

-

Extract histones from the isolated nuclei using an acid extraction method (e.g., with sulfuric acid)[14][15].

-

-

Protein Digestion and Peptide Preparation:

-

LC-MS/MS Analysis:

-

Data Analysis: Use specialized software to analyze the mass spectrometry data and determine the relative abundance of different histone modifications.

Diagram: Workflow for Histone Crotonylation Analysis

Caption: Experimental workflow for the analysis of histone crotonylation.

Crosstalk with Other Signaling Pathways

The interplay between crotonic acid-mediated signaling and other plant hormone pathways is a promising area for future research.

-

Jasmonic Acid (JA) and Salicylic (B10762653) Acid (SA): JA and SA are key hormones in plant defense against pathogens and herbivores[17][18][19][20]. Given that histone modifications are crucial for regulating defense gene expression, it is plausible that crotonic acid-induced changes in histone crotonylation could modulate the plant's response to biotic stress by influencing the JA and SA signaling pathways. For instance, the promoters of key signaling components or response genes in the JA and SA pathways may be subject to regulation by histone crotonylation.

-

Auxin and Cytokinin: As mentioned in the context of allelopathy, crotonic acid may affect the balance of these growth-regulating hormones. Further research is needed to elucidate the molecular mechanisms of this potential interaction.

Conclusion and Future Perspectives

Crotonic acid is a multifaceted signaling molecule in plants, acting as both an external allelochemical and an internal regulator of gene expression through histone crotonylation. The elucidation of the histone crotonylation pathway, including its writers, erasers, and readers, has provided a significant leap in our understanding of how cellular metabolism can directly influence the epigenome and, consequently, plant development and responses to the environment.

Future research should focus on:

-

Identifying the specific receptors and downstream signaling components involved in the perception of external crotonic acid in allelopathic interactions.

-

Conducting genome-wide mapping of histone crotonylation in various plant species and under different conditions to identify the target genes of this modification.

-

Investigating the crosstalk between crotonic acid/histone crotonylation signaling and other established plant signaling pathways, particularly those involved in stress responses.

-

Exploring the potential for manipulating crotonic acid signaling pathways to enhance crop resilience and develop novel herbicides or plant growth regulators.

The continued exploration of crotonic acid's role in plant biology holds great promise for advancing our fundamental knowledge of plant signaling and for the development of innovative applications in agriculture and biotechnology.

References

- 1. Crotonic acid: Origin, Aplications in Western Blotting and Biosynthesis_Chemicalbook [chemicalbook.com]

- 2. Crotonic acid - Wikipedia [en.wikipedia.org]

- 3. Crotonic acid as a bioactive factor in carrot seeds (Daucus carota L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological and molecular insights into the allelopathic effects on agroecosystems under changing environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recognition of Histone Crotonylation by Taf14 Links Metabolic State to Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Histone crotonylation-centric gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Taf14 YEATS domain is a reader of histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. Histone crotonylation regulates neural stem cell fate decisions by activating bivalent promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone acid extraction and high throughput mass spectrometry to profile histone modifications in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Filter-Aided Sample Preparation Procedure for Mass Spectrometric Analysis of Plant Histones [frontiersin.org]

- 16. Proteomics Analysis of Crotonylation: Techniques and Workflow - Creative Proteomics [creative-proteomics.com]